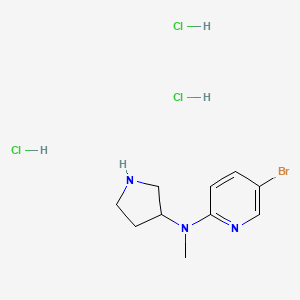

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride

Description

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine trihydrochloride is a pyridine derivative featuring a bromine substituent at the 5-position, an N-methyl group, and a pyrrolidin-3-yl moiety. The trihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological applications. This compound’s structure combines halogenated aromaticity with a bicyclic amine, which may influence its electronic properties, binding affinity, and metabolic stability .

Properties

IUPAC Name |

5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZXVXMILSPDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=NC=C(C=C2)Br.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrCl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

Reaction with Pyrrolidine: The 5-bromo-2-methylpyridin-3-amine is reacted with pyrrolidine under appropriate conditions to form the desired compound.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features and substituents of related compounds:

Key Observations :

- Halogenation : The target compound’s 5-bromo group is shared with and , but differs from 3-bromo in . Bromine at the 5-position may reduce steric hindrance compared to 3-substituted analogs .

- Salt Form : The trihydrochloride improves solubility (critical for bioavailability) compared to neutral analogs like those in and .

Pharmacological and Physicochemical Properties

Solubility and Stability

Research Implications and Gaps

- Structural Optimization : The target compound’s combination of bromine, pyrrolidine, and salt form offers a balance of solubility and bioactivity. Further studies should compare its AChE inhibition efficacy with nitro-substituted analogs ().

- Synthetic Feasibility : The trihydrochloride form may require specialized purification steps, as seen in dihydrochloride dihydrate synthesis ().

Biological Activity

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure suggests potential interactions with various biological targets, particularly in neurological and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride

- Molecular Formula : C10H14BrN3·3ClH

- Molecular Weight : 328.53 g/mol

- Purity : 95% .

The compound's biological activity is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in cellular signaling pathways. It may function as a modulator of dopamine receptors, influencing dopaminergic signaling, which is crucial in various neurological disorders.

Potential Targets:

- Dopamine Receptors : The compound may act as an antagonist or partial agonist, potentially affecting conditions such as schizophrenia or Parkinson's disease.

- Kinase Inhibition : Preliminary studies suggest that it might inhibit certain kinases involved in cancer cell proliferation .

Anticancer Properties

Research indicates that compounds similar to 5-bromo derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that pyridine derivatives can trigger cell cycle arrest and apoptosis in various cancer cell lines.

Neuroprotective Effects

The modulation of dopamine receptor activity suggests potential neuroprotective effects. Compounds targeting these receptors have been studied for their ability to mitigate neurodegeneration and improve cognitive function in animal models .

Case Studies and Research Findings

- Study on Neuroprotective Effects :

- Antitumor Activity :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.